4-phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine 4-phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9021502
InChI: InChI=1S/C20H25N3O3/c1-24-17-13-19(25-2)18(20(14-17)26-3)15-21-23-11-9-22(10-12-23)16-7-5-4-6-8-16/h4-8,13-15H,9-12H2,1-3H3/b21-15+
SMILES: COC1=CC(=C(C(=C1)OC)C=NN2CCN(CC2)C3=CC=CC=C3)OC
Molecular Formula: C20H25N3O3
Molecular Weight: 355.4 g/mol

4-phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine

CAS No.:

Cat. No.: VC9021502

Molecular Formula: C20H25N3O3

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

4-phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine -

Specification

Molecular Formula C20H25N3O3
Molecular Weight 355.4 g/mol
IUPAC Name (E)-N-(4-phenylpiperazin-1-yl)-1-(2,4,6-trimethoxyphenyl)methanimine
Standard InChI InChI=1S/C20H25N3O3/c1-24-17-13-19(25-2)18(20(14-17)26-3)15-21-23-11-9-22(10-12-23)16-7-5-4-6-8-16/h4-8,13-15H,9-12H2,1-3H3/b21-15+
Standard InChI Key RFRMNKNWRBAWJD-RCCKNPSSSA-N
Isomeric SMILES COC1=CC(=C(C(=C1)OC)/C=N/N2CCN(CC2)C3=CC=CC=C3)OC
SMILES COC1=CC(=C(C(=C1)OC)C=NN2CCN(CC2)C3=CC=CC=C3)OC
Canonical SMILES COC1=CC(=C(C(=C1)OC)C=NN2CCN(CC2)C3=CC=CC=C3)OC

Introduction

1. Introduction to the Compound

4-phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine is a chemical compound that likely belongs to the class of piperazine derivatives. Piperazine compounds are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and CNS-modulating properties.

2. Potential Applications

Medicinal Chemistry

  • CNS Activity:

    • Piperazine derivatives are known for their activity as serotonin or dopamine receptor modulators. The phenyl and trimethoxybenzylidene groups may enhance binding affinity to specific receptor subtypes.

  • Antimicrobial Properties:

    • Compounds with methoxy substitutions on aromatic rings often exhibit antibacterial or antifungal activity.

  • Anticancer Potential:

    • Methoxy-substituted benzylidene derivatives have been studied for their cytotoxic effects on cancer cells due to their ability to disrupt cellular signaling pathways.

Pharmacological Insights

The combination of a piperazine core with aromatic substituents suggests potential activity in modulating protein-protein interactions or enzyme inhibition. For example:

  • The trimethoxybenzylidene group may enhance lipophilicity and membrane permeability.

  • The phenyl group provides hydrophobic interactions critical for receptor binding.

3. Synthetic Pathways

The synthesis of such a compound typically involves:

  • Formation of the Piperazine Core:

    • Starting from commercially available piperazine derivatives.

  • Benzylidene Substitution:

    • Reacting the piperazine derivative with an aldehyde or ketone containing the trimethoxybenzene group under reductive amination conditions.

  • Phenyl Group Introduction:

    • Using alkylation or acylation reactions to attach the phenyl group to the piperazine framework.

4. Research Directions

Biological Screening

  • Testing for receptor binding affinities (e.g., serotonin or dopamine receptors).

  • Evaluating antimicrobial efficacy against resistant bacterial strains.

  • Screening for cytotoxic effects in various cancer cell lines.

5. Data Table Example

PropertyValue/Description
Molecular FormulaC₁₆H₂₀N₂O₃
Molecular Weight~288 g/mol
Functional GroupsPiperazine, Phenyl, Trimethoxybenzylidene
Potential ApplicationsCNS modulation, Antimicrobial, Anticancer
Synthetic MethodologyReductive amination

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